1H-Benzimidazole-2-methanamine, 1-cyclopropyl-alpha-phenyl, hydrochloride

Description

Chemical Identity:

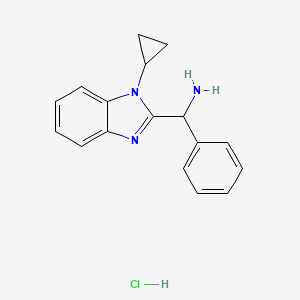

1H-Benzimidazole-2-methanamine, 1-cyclopropyl-alpha-phenyl, hydrochloride (IUPAC name: 1H-Benzimidazole-2-methanamine, 1-cyclopropyl-α-phenyl-, hydrochloride (1:2)) is a dihydrochloride salt of a benzimidazole derivative. Its molecular formula and structure feature a benzimidazole core substituted with a cyclopropyl group at the 1-position and a phenylmethanamine moiety at the 2-position .

Propriétés

Formule moléculaire |

C17H18ClN3 |

|---|---|

Poids moléculaire |

299.8 g/mol |

Nom IUPAC |

(1-cyclopropylbenzimidazol-2-yl)-phenylmethanamine;hydrochloride |

InChI |

InChI=1S/C17H17N3.ClH/c18-16(12-6-2-1-3-7-12)17-19-14-8-4-5-9-15(14)20(17)13-10-11-13;/h1-9,13,16H,10-11,18H2;1H |

Clé InChI |

FVQLKMVQZBBPIC-UHFFFAOYSA-N |

SMILES canonique |

C1CC1N2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)N.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Benzoimidazole Core: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Attachment of the Phenyl Group: The phenyl group is usually introduced through a Friedel-Crafts alkylation or acylation reaction.

Final Assembly and Purification: The final compound is assembled through a series of condensation and purification steps, often involving recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with Pd/C, lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), halogenating agents (N-bromosuccinimide)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Applications De Recherche Scientifique

C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mécanisme D'action

The mechanism of action of C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Identifiers :

- Registry Number (RN) : 1303968-28-6

- MDL Number : MFCD18914331

- Synonym: C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride .

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacopeial Literature

Key comparisons include:

Key Observations :

- The target compound’s benzimidazole core distinguishes it from simpler aromatic aldehydes (e.g., 3-hydroxybenzaldehyde) and isoquinolinone derivatives.

- Unlike diphenhydramine analogs (e.g., 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide ), the target lacks ether linkages but shares amine functionality, suggesting divergent pharmacokinetic profiles.

Pharmacological and Physicochemical Comparisons

While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs offer insights:

- Benzimidazole Derivatives: Known for antiviral, antifungal, and kinase inhibitory activities. The cyclopropyl group in the target compound may enhance metabolic stability compared to unsubstituted benzimidazoles .

- Diphenhydramine Analogs : These exhibit antihistaminic activity but differ in solubility and bioavailability due to the absence of a charged dihydrochloride salt in the target compound .

Activité Biologique

1H-Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties. The compound 1H-benzimidazole-2-methanamine, 1-cyclopropyl-alpha-phenyl, hydrochloride is a specific derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on recent findings and studies.

Antiproliferative Activity

Research indicates that benzimidazole derivatives exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of MDA-MB-231 breast cancer cells with varying degrees of potency. The compound 2g , a benzimidazole derivative, demonstrated an IC50 value of 16.38 μM , indicating strong antiproliferative effects compared to other compounds in the series .

Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2g | 16.38 | MDA-MB-231 |

| 1a | >100 | MDA-MB-231 |

| 2d | 29.39 | MDA-MB-231 |

| Camptothecin | 0.41 | MDA-MB-231 |

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied. For example, compounds have shown significant inhibition against various bacterial strains such as Streptococcus faecalis and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for some derivatives were as low as 4 μg/mL , showcasing their potential as antibacterial agents .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2g | 8 | Streptococcus faecalis |

| 2g | 4 | Staphylococcus aureus |

| Camptothecin | 0.41 | MDA-MB-231 |

Antifungal Activity

In addition to antibacterial properties, benzimidazole derivatives like 1H-benzimidazole-2-methanamine have exhibited antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The MIC values for these strains were recorded at 64 μg/mL , indicating moderate antifungal efficacy .

The biological activities of benzimidazole derivatives are largely attributed to their ability to interact with cellular targets such as tubulin and topoisomerase enzymes. For instance, some studies suggest that these compounds inhibit microtubule polymerization in nematodes and other parasites, leading to their anthelmintic effects . Additionally, the inhibition of topoisomerase II has been linked to their antiproliferative effects in cancer cell lines .

Case Studies

Several case studies illustrate the effectiveness of benzimidazole derivatives in treating various conditions:

- Antiparasitic Effects : A study demonstrated that di- and trihydroxy substituted benzimidazole derivatives exhibited significant anthelmintic activity against Trichinella spiralis, outperforming standard treatments like albendazole .

- Cytotoxicity Against Cancer Cells : Another investigation revealed that specific benzimidazole derivatives displayed cytotoxic effects comparable to established chemotherapeutic agents like vincristine, with LC50 values indicating potent activity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.